molecular formula C11H13N5O B11025046 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 355808-95-6

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11025046
CAS No.: 355808-95-6
M. Wt: 231.25 g/mol
InChI Key: ZZBGQZXXHMKPFA-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzoic acid, is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-(dimethylamino)benzamide.

    Introduction of the Triazole Ring: The benzamide intermediate is then subjected to a cyclization reaction with hydrazine and formic acid to introduce the 1,2,4-triazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the para position relative to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
The compound is primarily recognized for its role as an antifungal agent. It acts by inhibiting the growth of various fungi, making it valuable in treating fungal infections. Research has shown that derivatives of triazole compounds exhibit potent antifungal activity, with specific structural modifications enhancing their efficacy against resistant strains.

Case Study: Synthesis and Evaluation
A study evaluated the antifungal properties of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide against Candida species. The compound demonstrated significant inhibitory effects with minimal cytotoxicity towards human cells, indicating its potential for clinical use in antifungal therapies .

Mechanism of Action
The mechanism involves the disruption of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This mode of action is similar to other triazole antifungals like fluconazole and itraconazole.

Agricultural Applications

Pesticide and Fungicide Development
The compound is utilized in the formulation of agrochemicals aimed at pest and disease control. Its effectiveness as a broad-spectrum pesticide makes it an attractive candidate for agricultural applications.

Data Table: Efficacy Against Common Agricultural Pests

Pest TypeEfficacy (%)Application Rate (g/ha)
Aphids85200
Fungal Pathogens90150
Nematodes70250

This data highlights the compound's effectiveness in controlling various agricultural pests while minimizing environmental impact .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound serves as a tool for studying enzyme inhibition. It has been used to investigate its effects on enzymes related to metabolic pathways in various organisms.

Case Study: Acetylcholinesterase Inhibition
A study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The results indicated that the compound effectively inhibited AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

Development of New Materials
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their thermal stability and chemical resistance. This property is particularly useful in developing advanced materials for industrial applications.

Research Findings
Recent research has demonstrated that polymers containing triazole units exhibit improved mechanical properties and resistance to degradation under harsh environmental conditions .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to the desired biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(1H-1,2,3-triazol-4-yl)benzamide: Similar structure but with a 1,2,3-triazole ring.

    4-(dimethylamino)-N-(4H-1,2,4-triazol-3-yl)benzamide: Similar structure but with the triazole ring attached at a different position.

Uniqueness

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, potentially leading to unique biological effects.

Biological Activity

4-(Dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-amino-4H-1,2,4-triazole with 4-dimethylaminobenzaldehyde. The resulting compound features a triazole ring and a benzamide moiety, which are critical for its biological activity.

Chemical Structure

The compound can be represented as follows:

C11H13N5(Molecular Formula)\text{C}_{11}\text{H}_{13}\text{N}_5\quad (\text{Molecular Formula})

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study by Singh et al. (2011) evaluated various synthesized compounds for their antibacterial and antifungal activities against pathogens such as Bacillus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics.

CompoundAntibacterial ActivityAntifungal Activity
4gGoodGood
4hModerateModerate

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Specific derivatives such as 4g and 4f exhibited significant anti-inflammatory effects in experimental models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, compounds containing the triazole moiety were assessed for their ability to inhibit microbial growth. The study found that compounds with the N-(triazolyl)benzamide structure displayed superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of these compounds revealed that they modulate the expression of inflammatory markers in vitro. The study highlighted the potential of these compounds in treating conditions characterized by chronic inflammation .

Properties

CAS No.

355808-95-6

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-(dimethylamino)-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H13N5O/c1-15(2)10-5-3-9(4-6-10)11(17)14-16-7-12-13-8-16/h3-8H,1-2H3,(H,14,17)

InChI Key

ZZBGQZXXHMKPFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

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